molecular formula C22H22N2O5S2 B3888499 METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3888499
M. Wt: 458.6 g/mol
InChI Key: OFBJDWCMZNJBRG-UHFFFAOYSA-N
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Description

METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include benzyl bromide, acetamidobenzenesulfonamide, and methyl thiophene carboxylate. The reactions may involve nucleophilic substitution, sulfonation, and esterification under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert certain functional groups, such as nitro groups, to amines.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May serve as a lead compound for developing new pharmaceuticals.

    Industry: Applications in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-BENZYL-2-(4-AMINOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 5-BENZYL-2-(4-NITROBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE may exhibit unique properties due to the presence of the acetamido group, which can influence its reactivity, solubility, and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(4-acetamidophenyl)sulfonylamino]-5-benzyl-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-14-19(13-16-7-5-4-6-8-16)30-21(20(14)22(26)29-3)24-31(27,28)18-11-9-17(10-12-18)23-15(2)25/h4-12,24H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBJDWCMZNJBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-BENZYL-2-(4-ACETAMIDOBENZENESULFONAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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